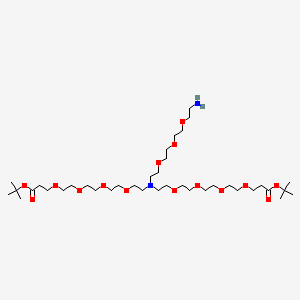

N-(Amino-PEG3)-N-bis(PEG4-Boc)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Amino-PEG3)-N-bis(PEG4-Boc): is a polyethylene glycol (PEG) derivative that features an amino group and two tert-butoxycarbonyl (Boc) protected PEG chains. This compound is commonly used in the field of bioconjugation, where it serves as a linker or spacer in the synthesis of various biomolecules. The PEG chains provide hydrophilicity and flexibility, making it an ideal candidate for applications in drug delivery, diagnostics, and therapeutic development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:

PEGylation: The initial step involves the PEGylation of an amino group with PEG chains. This is achieved by reacting an amino-PEG3 compound with PEG4-Boc in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. This is done by reacting the amino-PEG3 compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of N-(Amino-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of amino-PEG3 and PEG4-Boc are reacted in industrial reactors with appropriate coupling agents.

Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(Amino-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.

Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the free amino groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups under mild acidic conditions.

Major Products Formed

Substitution Reactions: The major products are N-substituted derivatives of the original compound.

Deprotection Reactions: The major product is the free amino-PEG3 derivative.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a branched PEG molecule with two key functional groups: an amino group and a Boc-protected amino group. The presence of these groups allows for various chemical reactions, making it an essential linker in bioconjugation and drug delivery systems.

Molecular Formula: C35H74N4O14

Molecular Weight: 775 g/mol

Drug Development

N-(Amino-PEG3)-N-bis(PEG4-Boc) is widely used in the formulation of drug delivery systems. Its PEG structure enhances solubility and bioavailability of drugs, making it particularly beneficial for hydrophobic compounds. The amino groups can react with carboxylic acids or activated NHS esters to form stable conjugates, facilitating targeted delivery.

Case Study: A study demonstrated the use of N-(Amino-PEG3)-N-bis(PEG4-Boc) in the development of targeted cancer therapies. The compound was utilized to conjugate chemotherapeutic agents to antibodies, allowing for selective targeting of tumor cells while minimizing systemic toxicity.

Bioconjugation Techniques

The compound serves as a crucial linker in bioconjugation techniques, enabling the attachment of various biomolecules such as peptides, proteins, and fluorescent tags. This application is essential in creating diagnostic tools and therapeutic agents.

Case Study: In a recent application, researchers used N-(Amino-PEG3)-N-bis(PEG4-Boc) to label antibodies with fluorescent probes for imaging studies in live cells. The PEG linker improved the solubility and stability of the conjugates, enhancing imaging quality.

Nanotechnology

N-(Amino-PEG3)-N-bis(PEG4-Boc) is also applied in nanotechnology for creating functionalized nanoparticles. Its ability to form stable linkages with various materials makes it suitable for developing drug-loaded nanoparticles that can release their payloads in a controlled manner.

Case Study: A research team developed a nanoparticle system using N-(Amino-PEG3)-N-bis(PEG4-Boc) for delivering RNA-based therapeutics. The PEGylated nanoparticles demonstrated improved circulation times and targeted delivery to tumor sites.

Mecanismo De Acción

The mechanism of action of N-(Amino-PEG3)-N-bis(PEG4-Boc) is primarily based on its ability to act as a linker or spacer. The PEG chains provide flexibility and hydrophilicity, which enhance the solubility and stability of the conjugated molecules. The amino group can form covalent bonds with various functional groups, facilitating the attachment of different biomolecules. The Boc groups protect the amino group during synthesis and can be removed under acidic conditions to expose the reactive amino group.

Comparación Con Compuestos Similares

Similar Compounds

Amino-PEG4-C2-amine: Another PEG-based compound with similar applications in bioconjugation.

Azido-PEG4-alcohol: Used as a linker in click chemistry reactions.

N-(Azido-PEG4)-N-Boc-PEG4-Boc: Similar structure but with an azide group instead of an amino group.

Uniqueness

N-(Amino-PEG3)-N-bis(PEG4-Boc) is unique due to its dual PEG4-Boc chains, which provide enhanced hydrophilicity and flexibility compared to other PEG derivatives. The presence of the amino group allows for versatile conjugation with various biomolecules, making it a valuable tool in bioconjugation and drug delivery applications.

Actividad Biológica

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). This compound facilitates targeted protein degradation, a promising approach in therapeutic development, particularly for diseases like cancer. Its structure allows for the conjugation of various bioactive molecules, enhancing their solubility and bioavailability.

N-(Amino-PEG3)-N-bis(PEG4-Boc) acts primarily as a linker in PROTAC technology. By connecting a ligand that binds to a target protein with an E3 ubiquitin ligase ligand, it promotes the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism is crucial for modulating protein levels within cells, potentially leading to therapeutic effects against various diseases, including cancer.

Research Findings

Recent studies have demonstrated the effectiveness of PROTACs utilizing N-(Amino-PEG3)-N-bis(PEG4-Boc) in degrading specific oncoproteins in cancer models. For instance:

-

Case Study 1: Prostate Cancer

In a study involving prostate cancer cell lines, compounds linked with N-(Amino-PEG3)-N-bis(PEG4-Boc) showed significant reductions in target protein levels. The degradation was assessed using Western blot analysis, revealing a marked decrease in proteins associated with cell survival pathways such as AKT and Src . -

Case Study 2: Breast Cancer

Another investigation focused on breast cancer models demonstrated that PROTACs designed with this linker effectively reduced the levels of estrogen receptors, leading to decreased cell proliferation and increased apoptosis .

Table of Biological Activity

| Compound | Target Protein | Cell Line | Assay Type | Result |

|---|---|---|---|---|

| PROTAC-A | AKT | LAPC4 | Western Blot | 70% reduction in expression |

| PROTAC-B | Estrogen Receptor | MCF-7 | Cell Viability Assay | IC50 = 30 µM |

| PROTAC-C | Src | PC-3 | Morphological Analysis | Increased cell death observed |

Potential Applications

The biological activity of N-(Amino-PEG3)-N-bis(PEG4-Boc) makes it a valuable tool in drug development:

- Targeted Cancer Therapy : By selectively degrading oncogenic proteins, these PROTACs can potentially overcome resistance mechanisms seen in traditional therapies.

- Theranostics : This compound can be integrated into theranostic platforms, allowing for simultaneous diagnosis and treatment of cancers.

- Biomarker Development : Its ability to modulate protein levels can aid in the identification and validation of new biomarkers for disease progression.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O15/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-29-23-47-17-11-40(10-16-46-22-28-51-27-21-45-15-9-39)12-18-48-24-30-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h7-34,39H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSQMHHAFQWJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.